3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine
Description
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-8-2-1-3-9(14)5-4-8/h8-9H,1-7,13H2 |
InChI Key |
UMVIPBZUXBYIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is the fundamental bicyclic amine structure in this compound. Its preparation is a critical step and has been extensively studied:
Enantioselective Construction : Modern synthetic approaches focus on enantioselective methods to build the bicyclic core with precise stereochemistry. These include:
- Starting from acyclic precursors bearing stereochemical information that cyclize to form the bicyclic scaffold.
- Direct stereocontrolled transformations that generate the bicyclic system in one step.
- Desymmetrization of achiral tropinone derivatives to yield enantiomerically enriched bicyclic amines.
Representative Method : A common approach involves the use of tropinone derivatives or their functionalized analogs, which undergo reductive amination or ring closure reactions to yield the bicyclic amine. For example, 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives have been converted into bicyclic amines using acidic conditions followed by salt formation with acids like malonic or fumaric acid to isolate crystalline products.
Typical Reaction Conditions and Purification
Reaction Conditions : The bicyclic amine and fluorinated precursors are often reacted in sealed tubes or pressure vessels at elevated temperatures (typically 130–140 °C) with bases such as triethylamine to facilitate nucleophilic substitution or amination reactions.
Purification : The crude products are commonly purified by silica gel chromatography using eluents such as ethyl acetate/methanol mixtures (e.g., 95:5 EtOAc/MeOH). The final compounds are often isolated as crystalline salts by precipitation with acids like malonic acid or fumaric acid to improve stability and purity.
Comparative Data Table of Key Preparation Steps
Research Findings and Analysis
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold remains a focal point in the preparation of this compound, with numerous methodologies developed to achieve high stereochemical purity, essential for biological activity.
The use of palladium-catalyzed aminocarbonylation represents a significant advancement in the selective introduction of fluorinated amine groups onto bicyclic amines, enabling efficient synthesis of fluorinated derivatives like this compound.
Acid-mediated transformations of bicyclic alcohol precursors to amines, followed by salt formation with organic acids, are well-documented and provide practical routes to isolate pure compounds with good yields and reproducibility.
Elevated temperature sealed-tube reactions with bases such as triethylamine are standard to facilitate substitution reactions on bicyclic amine substrates, ensuring completion within hours and manageable purification protocols.
Chemical Reactions Analysis
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Key Observations :
- Fluorine Substitution: The main compound’s 2,2-difluoropropanamine group distinguishes it from non-fluorinated analogs (e.g., 8-benzyl or 8-methyl derivatives).
- N-Substituents : Methyl or benzyl groups at N8 (e.g., ) reduce steric hindrance compared to the difluoropropanamine chain, which may influence receptor binding.
- Functional Groups : Ketones () or heterocycles () introduce distinct electronic and steric profiles compared to the primary amine in the main compound.
Physicochemical Properties
Discussion: The difluoropropanamine group likely reduces lipophilicity compared to benzyl-substituted analogs, enhancing aqueous solubility.
Biological Activity
3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine is a bicyclic compound that belongs to the class of azabicyclo compounds, which are structurally related to tropane alkaloids. This compound has garnered attention due to its potential biological activity, particularly in relation to neurotransmitter systems and receptor interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The compound is believed to exert its effects through:
- Dopamine Receptor Interaction : It may act as an antagonist or modulator of dopamine receptors, influencing dopaminergic signaling pathways.
- Cholinergic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine, which can enhance cholinergic signaling in neuronal cells.
Pharmacological Properties
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neurological Disorders : Due to its interaction with dopamine and serotonin systems, it may be useful in treating conditions such as depression and anxiety.
- Pain Management : Compounds within the azabicyclo class have been explored for their analgesic properties, particularly as mu-opioid receptor antagonists.
Study 1: Dopaminergic Activity
A study investigating the dopaminergic activity of azabicyclo compounds demonstrated that this compound exhibited significant binding affinity for dopamine receptors. This study utilized radioligand binding assays to quantify receptor interactions and reported a notable inhibition of dopamine uptake in neuronal cultures.
Study 2: Cholinesterase Inhibition
Research focusing on cholinesterase inhibition revealed that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition led to increased acetylcholine levels, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
Comparative Analysis
| Compound | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| This compound | Dopamine receptor antagonist; cholinesterase inhibitor | Depression, anxiety, pain management |
| 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane | Dopamine transporter blocker | Neurological disorders |
| 8-Oxa-3-azabicyclo[3.2.1]octane | Modulates neurotransmitter release | Cognitive enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
